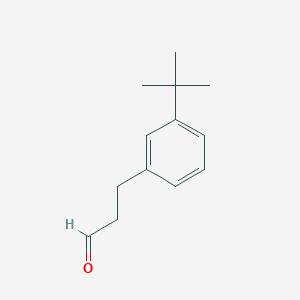
Benzenepropanal, 3-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 3-(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenepropanal, 3-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal, 3-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Fragrance Industry
Benzenepropanal, 3-(1,1-dimethylethyl)- is predominantly used as a fragrance ingredient. Its pleasant floral scent makes it suitable for various cosmetic and personal care products. The International Fragrance Association (IFRA) has established guidelines for its use in different product categories to ensure consumer safety.
Concentration Limits in Products
| Product Category | Maximum Concentration (%) |
|---|---|
| Lip Products | 0.1 |
| Deodorants | 0.2 |
| Hydroalcoholic Products | 0.6 |
| Other Cosmetic Products | Up to 1.9 |
Safety Assessments
Numerous studies have evaluated the safety of Benzenepropanal, 3-(1,1-dimethylethyl)- in cosmetic applications. For instance:
- A study indicated that the compound is not genotoxic and has a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity and developmental toxicity endpoints .
- In a Local Lymph Node Assay (LLNA), it was identified as a weak skin sensitizer with an EC3 value of approximately 18.7% .
Environmental Impact
Benzenepropanal, 3-(1,1-dimethylethyl)- is evaluated for its environmental safety. It is not classified as persistent or bioaccumulative and poses minimal risk to aquatic organisms . Its rapid degradation in the environment makes it a favorable choice for industrial applications.
Case Study 1: Fragrance Mixtures
In a comprehensive assessment of fragrance mixtures containing Bourgeonal, researchers found that the compound contributes significantly to the olfactory profile while maintaining safety standards set by regulatory bodies. The study highlighted that formulations with Bourgeonal demonstrated high consumer acceptance due to its appealing scent profile .
Case Study 2: Toxicological Evaluation
A detailed toxicological evaluation was conducted to assess the dermal absorption of Bourgeonal in various formulations. Results indicated that approximately 19% of the applied dose was absorbed systemically, with variations depending on the formulation type (hydroalcoholic vs. oil-based) . This data is crucial for formulating safe cosmetic products.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(3-tert-butylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12-8-4-6-11(10-12)7-5-9-14/h4,6,8-10H,5,7H2,1-3H3 |
InChI Key |
APFNXQQLJSEQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













